molecular formula C9H8OS B147511 Thiochroman-4-one CAS No. 3528-17-4

Thiochroman-4-one

Cat. No. B147511
CAS RN: 3528-17-4
M. Wt: 164.23 g/mol
InChI Key: CVQSWZMJOGOPAV-UHFFFAOYSA-N
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Description

Synthesis of Thiochroman-4-one Derivatives

This compound and its derivatives are synthesized through various methods, each contributing to the structural diversity and potential biological activity of these compounds. The synthesis of 2,3,4-trisubstituted thiochromanes has been achieved using a cupreine-catalyzed tandem Michael addition-Henry reaction, which provides good diastereoselectivities and enantioselectivities . Another approach involves the synthesis of this compound derivatives, such as pyrazoles and isoxazoles, which have shown inhibitory activity against certain bacteria . Additionally, cationic cycloadditions have been utilized to synthesize polysubstituted thiochromans with high yields and diastereoselectivity . The [3+3] annulation of aminocyclopropanes with thiophenols under mild conditions has also been reported for the synthesis of 4-amino thiochromans . Moreover, an unprecedented intramolecular electrophilic aromatic substitution has been employed to synthesize 3-amino-thiochromanes from 4-benzyl 2-thiazolines .

Molecular Structure and Chemical Reactions

The molecular structure of this compound derivatives has been characterized by various spectroscopic techniques, including NMR and X-ray diffraction studies. These studies have helped in understanding the stereochemistry of the synthesized compounds . The physical and spectral characteristics of thiochroman-4-ones have been distinguished from related compounds using mass, NMR, and UV spectra . The structural activity relationship (SAR) of these compounds has been established, and quantum chemical calculations using the DFT approach have been performed to rationalize the stereochemical outcomes .

Biological Activity and Potential Applications

This compound derivatives have been evaluated for their antimicrobial activity, with some compounds displaying moderate to excellent activity against pathogenic organisms . The antifungal activity of 2-(indole-3-yl)-thiochroman-4-ones synthesized via ionic liquid catalysis has been reported to be better than fluconazole . Furthermore, certain this compound derivatives have exhibited higher anticancer activity when tested against human tumor cell lines .

Physical and Chemical Properties

The physical and chemical properties of thiochroman-4-ones are crucial for their potential as pharmaceutical agents. Pharmacokinetic studies reveal that these derivatives exhibit an acceptable predictive ADMET profile and good drug-likeness, which is essential for their development as drugs . The effect of substituents on the formation of thiochroman-4-ones and their differentiation from thiocoumarins has been discussed in terms of their mass, NMR, and UV spectral properties .

Case Studies and Practical Applications

Case studies involving the synthesis and application of this compound derivatives highlight their potential as pharmaceutical agents. The most effective growth inhibitor of B. subtilis among the synthesized compounds was a pyrazole derivative of this compound . The novel antifungal activities of 2-(indole-3-yl)-thiochroman-4-ones suggest their efficiency as antifungal agents . The anticancer activities of new chroman-4-one/thiochroman-4-one derivatives have been evaluated, with thiochromanone skeleton-containing compounds showing higher activity .

Scientific Research Applications

Synthesis and Reactions

Thiochroman-4-ones are significant as precursors in the synthesis of various heterocyclic rings. Their reactions can lead to the formation of diverse heterocycles like pyrazoles, imidazoles, thiazoles, indoles, pyridines, pyrimidines, and thiazepines. This versatility makes thiochroman-4-ones crucial in synthetic chemistry (Bondock & Metwally, 2008).

Biological Activity

Some derivatives of thiochroman-4-one, specifically pyrazoles and isoxazoles, exhibit notable in vitro inhibitory activity against bacteria like Bacillus subtilis and Pseudomonas fluorescens. This highlights their potential in developing new antimicrobial agents (Ramalingam et al., 1977).

Novel Synthesis Techniques

Recent advancements in synthesis techniques allow for the efficient production of thiochromans, including 4-amino thiochromans, through a formal [3+3] annulation reaction of aminocyclopropanes with thiophenols. This method is characterized by its mild conditions and good functional group tolerance, offering new pathways for synthesizing complex drug molecules (Wang, Jeon, & Waser, 2020).

Antimicrobial and Pharmacokinetic Studies

A series of spiropyrrolidines tethered with this compound/chroman-4-one and other moieties have shown moderate to excellent antibacterial and antifungal activities. These compounds also exhibit an acceptable predictive ADMET profile, indicating their potential as drug candidates (Chouchène et al., 2022).

Antimalarial Activity

Carbohydrate-derived thiochromans with certain structural features, such as short chain alkyl substituents, have shown significant antimalarial activity. This underscores the importance of this compound derivatives in the search for new antimalarial drugs (Madumo, Moshapo, & Kinfe, 2018).

Anticancer Potential

Thioflavanones, analogues of thiochroman-4-ones, have been investigated for their anticancer effects, including inhibition of cellular proliferation and induction of apoptosis in certain cancer cell lines. These findings suggest the potential of this compound derivatives as anticancer agents (Lee, 2013).

Safety and Hazards

When handling Thiochroman-4-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,3-dihydrothiochromen-4-one
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InChI

InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVQSWZMJOGOPAV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CSC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8OS
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DSSTOX Substance ID

DTXSID10188762
Record name Thiochroman-4-one
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Molecular Weight

164.23 g/mol
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CAS RN

3528-17-4
Record name Thiochromanone
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Synthesis routes and methods

Procedure details

Polyphosphoric acid (110 g) was admixed with 3-phenylsulfanylpropionic acid (13.54 g, 74 mmol) and the reaction mixture was stirred at 60° C. for 96 h. After cooling to RT, the reaction mixture was admixed with water (250 ml) and extracted with diethyl ether (3×100 ml). The combined organic phases were washed with 5% eq. NaHCO3 solution (50 ml), washed with water (50 ml) and dried over sodium sulfate, and the solvent was removed under reduced pressure. After column chromatography purification of the residue (silica gel, 8:1 cyclohexane/MTBE), the desired product was obtained as a greenish oil (8.0 g, 66% of theory).
[Compound]
Name
Polyphosphoric acid
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
13.54 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic approaches to access thiochroman-4-one derivatives?

A1: Several synthetic strategies have been developed, including:

  • Intramolecular Friedel-Crafts Acylation: This classic approach utilizes 3-arylthiopropanoic acid derivatives and strong acids like H2SO4 or Lewis acids (SnCl4, Bi(NTf2)3). [, ]
  • Direct Condensation: Thiophenol can react directly with α,β-unsaturated acids at high temperatures, albeit with moderate yields and potential side product formation. [, ]
  • Ring Transformation: Chiral 5-ylidene-1,3-dioxan-4-ones can undergo ring transformation with 2-bromothiophenol via bromo-lithium exchange to yield optically active thiochroman-4-ones. []
  • Palladium-Catalyzed Carbonylative Heteroannulation: This method employs o-iodothiophenols, allenes, and carbon monoxide in the presence of a palladium catalyst to afford thiochroman-4-ones with high regioselectivity. []
  • Microwave-Assisted One-Pot Alkylation/Cyclic Acylation: Benzenethiols can react with crotonic or methacrylic acid under microwave irradiation and superacid catalysis (e.g., triflic acid) to provide 2-/3-methylthiochroman-4-ones. []

Q2: Can you describe a novel synthesis of thioflavanones (2-phenylthiochroman-4-ones) from a readily available starting material?

A2: A new synthesis utilizes thiosalicylic acid as the starting material. Treatment with methyllithium generates 2'-mercaptoacetophenone, which then undergoes condensation with various benzaldehyde derivatives in the presence of lithium diisopropylamide to afford thioflavanones in high yields. [, ]

Q3: What is the role of copper catalysts in this compound synthesis?

A3: Copper catalysts, specifically copper salts like CuCN∙2LiCl, have proven effective in promoting the conjugate addition of Grignard reagents to thiochromones. This reaction provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones. [, , ]

Q4: How can thiochroman-4-ones be used as precursors for the synthesis of other heterocyclic compounds?

A4: Thiochroman-4-ones are versatile intermediates for synthesizing various heterocycles. Reactions include:

  • Pyrazole formation: Reaction with hydrazine derivatives. [, ]
  • Thiazole synthesis: Incorporation of thiazole moieties. [, ]
  • Benzothiazepine formation: Reaction with chloramine-T followed by specific reaction conditions. []
  • Benzisothiazole synthesis: S-Amination with O-mesitylenesulphonylhydroxylamine followed by alkaline treatment. []
  • Spiropyrrolidine synthesis: Three-component 1,3-dipolar cycloaddition with azomethine ylides generated in situ from isatins and secondary amino acids. []

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula is C9H8OS, and the molecular weight is 164.23 g/mol.

Q6: What spectroscopic techniques are commonly employed for the structural characterization of this compound derivatives?

A6: Commonly used spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR): Provides valuable information about the hydrogen and carbon environments within the molecule. [, , , ]
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , ]
  • Infrared (IR) spectroscopy: Reveals functional groups present in the molecule based on their characteristic vibrations. [, , ]

Q7: What are the primary biological activities reported for this compound derivatives?

A7: this compound derivatives exhibit a diverse range of biological activities, including:

  • Antifungal activity: Effective against various fungal species, including plant pathogens like Botrytis cinerea and human pathogens like Candida albicans. [, , , , , ]
  • Antibacterial activity: Demonstrated against both Gram-positive and Gram-negative bacteria, such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. [, ]
  • Anticancer activity: Studies have shown antiproliferative effects on various cancer cell lines, including human breast cancer cells (MCF-7) and mouse lymphoma cells. [, ]
  • Antileishmanial activity: Acyl hydrazone derivatives of thiochroman-4-ones have displayed promising activity against Leishmania panamensis, the parasite responsible for cutaneous leishmaniasis. []
  • Tyrosinase inhibition: Specific derivatives, such as (Z)-3-(3-bromo-4-hydroxybenzylidene)this compound (MHY1498), have shown potent inhibition of tyrosinase, suggesting potential for treating hyperpigmentation disorders. []

Q8: Have any this compound derivatives been explored as potential N-myristoyltransferase (NMT) inhibitors?

A8: Yes, substituted this compound derivatives have been synthesized and evaluated for their antifungal activity, specifically targeting NMT. Several compounds exhibited significant activity against Candida albicans and Cryptococcus neoformans. Molecular docking studies further supported their interaction with the NMT enzyme. []

Q9: How do structural modifications on the this compound scaffold influence biological activity?

A9: Structure-activity relationship (SAR) studies have revealed that substituents on the aromatic ring and modifications at the 3-position significantly impact activity and potency. For instance:

  • Antifungal activity: The presence of electron-withdrawing groups (e.g., chlorine) at the 6-position often enhances antifungal potency. [, ]
  • Anticancer activity: Introducing a chloromethylene group at the 3-position appears crucial for anticancer activity. []
  • Antileishmanial activity: Derivatization with acyl hydrazones, particularly semicarbazone and thiosemicarbazone moieties, enhances antileishmanial activity. []

Q10: Have computational methods been used to study this compound derivatives?

A10: Yes, computational chemistry plays a significant role:

  • Molecular docking: Predicting binding modes and affinities of this compound derivatives with target enzymes like NMT. []
  • DFT calculations: Investigating reaction mechanisms, such as the [, ] sigmatropic hydrogen rearrangement in (Z)-3-(4-(dimethylamino)benzylidene)this compound. []
  • QSAR modeling: Developing quantitative structure-activity relationship models to correlate structural features with biological activities, facilitating the design of more potent derivatives. []

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